3,3'-((1E,1'E)-hydrazine-1,2-diylidenebis(ethan-1-yl-1-ylidene))dianiline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1E)-1-[(2E)-2-[1-(3-aminophenyl)ethylidene]hydrazin-1-ylidene]ethyl]aniline is a complex organic compound with significant applications in various scientific fields It is characterized by its unique structure, which includes an aniline group and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1E)-1-[(2E)-2-[1-(3-aminophenyl)ethylidene]hydrazin-1-ylidene]ethyl]aniline typically involves the condensation of 3-aminophenylhydrazine with an appropriate aldehyde or ketone. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The aniline group in the compound can participate in electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in dry ether or tetrahydrofuran.
Substitution: Nitric acid, sulfuric acid; often in concentrated form and under controlled temperatures.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine or hydrazine derivatives.
Substitution: Formation of nitroaniline or sulfonated aniline derivatives.
Scientific Research Applications
3-[(1E)-1-[(2E)-2-[1-(3-aminophenyl)ethylidene]hydrazin-1-ylidene]ethyl]aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of dyes, pigments, and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of advanced materials.
Mechanism of Action
The mechanism of action of 3-[(1E)-1-[(2E)-2-[1-(3-aminophenyl)ethylidene]hydrazin-1-ylidene]ethyl]aniline involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, influencing their structure and function. These interactions can lead to the modulation of enzymatic activity, inhibition of microbial growth, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-[(1E)-1-[(2E)-2-[1-(4-aminophenyl)ethylidene]hydrazin-1-ylidene]ethyl]aniline: Similar structure but with a different position of the amino group.
3-[(1E)-1-[(2E)-2-[1-(3-methylphenyl)ethylidene]hydrazin-1-ylidene]ethyl]aniline: Similar structure but with a methyl group instead of an amino group.
Uniqueness
The uniqueness of 3-[(1E)-1-[(2E)-2-[1-(3-aminophenyl)ethylidene]hydrazin-1-ylidene]ethyl]aniline lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-[N-[1-(3-aminophenyl)ethylideneamino]-C-methylcarbonimidoyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4/c1-11(13-5-3-7-15(17)9-13)19-20-12(2)14-6-4-8-16(18)10-14/h3-10H,17-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVFCULZWSFWSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN=C(C)C1=CC(=CC=C1)N)C2=CC(=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.